molecular formula C6H10N2O3 B12348516 Ethyl 5-oxopyrazolidine-3-carboxylate

Ethyl 5-oxopyrazolidine-3-carboxylate

Cat. No.: B12348516
M. Wt: 158.16 g/mol
InChI Key: ANFBIFMVLXHXON-UHFFFAOYSA-N
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Description

Ethyl 5-oxopyrazolidine-3-carboxylate is an organic compound with the molecular formula C7H11NO3 It is a derivative of pyrazolidine, featuring a carboxylate ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate typically involves the reaction of diethyl maleate with hydrazine derivatives under controlled conditions. The reaction proceeds through a cyclization process, forming the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxopyrazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-oxopyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-oxopyrazolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-oxopyrrolidine-3-carboxylate: Both compounds have similar structures but differ in the ring size and functional groups.

    Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate: This compound has an additional chloro-pyridyl group, which may confer different chemical and biological properties.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

ethyl 5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

ANFBIFMVLXHXON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NN1

Origin of Product

United States

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